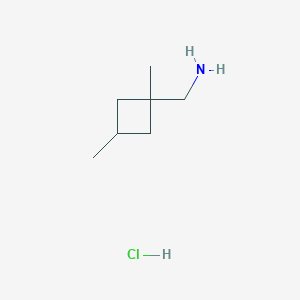
(1,3-Dimethylcyclobutyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,3-Dimethylcyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2228290-27-3 . It has a molecular weight of 149.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H15N.ClH/c1-6-3-7(2,4-6)5-8;/h6H,3-5,8H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 149.66 .Aplicaciones Científicas De Investigación
Novel Compound Synthesis and Characterization
Researchers have focused on the synthesis and characterization of novel compounds, demonstrating the versatility of cyclobutyl-based structures in chemical synthesis. For example, a study presented the synthesis of a novel 1,3-Dithiolane Compound, showcasing the potential of cyclobutyl derivatives in creating complex molecular architectures (Zhai Zhi-we, 2014). This research highlights the cyclobutyl structure's role in developing new chemical entities with potential applications in various fields, including materials science and pharmaceuticals.
Catalysis and Reaction Mechanisms
Cyclobutyl derivatives are explored for their catalytic properties and roles in facilitating chemical reactions. The development of highly enantioselective cyclopropanation of styrenes and diazoacetates catalyzed by cobalt complexes, which utilize structural analogs of cyclobutyl derivatives, illustrates the potential of these compounds in asymmetric synthesis, contributing to the advancement of synthetic chemistry and the development of new drugs and materials (Ikeno et al., 2001).
Molecular Structure and Analysis
The study of cyclobutyl derivatives extends to the analysis of their molecular structures, providing insights into their chemical properties and potential applications. Research into the hydrogen-bonded polymorphs of zwitterionic complexes, including those related to cyclobutyl structures, has revealed intricate details about their molecular arrangements and interactions. These studies are crucial for understanding the fundamental properties of these compounds and their potential utility in fields like materials science, catalysis, and drug development (Reiss, 2015).
Anticancer Activity and Drug Development
Compounds structurally related to "(1,3-Dimethylcyclobutyl)methanamine hydrochloride" have been investigated for their potential in drug development, particularly in anticancer therapy. The exploration of new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including those with cyclobutyl analogs, has demonstrated promising anticancer activity, suggesting the potential of these compounds in the development of novel anticancer treatments (Mbugua et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
(1,3-dimethylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-7(2,4-6)5-8;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXHSPKXQXDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2957470.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2957471.png)
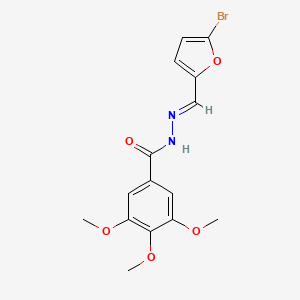
![Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2957475.png)
![Tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2957476.png)
![Tert-butyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B2957479.png)
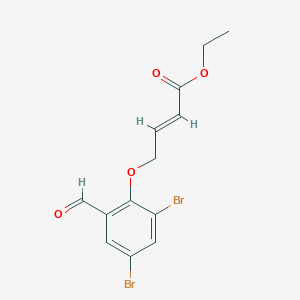
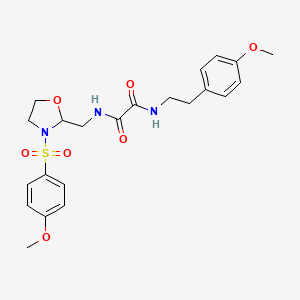

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)
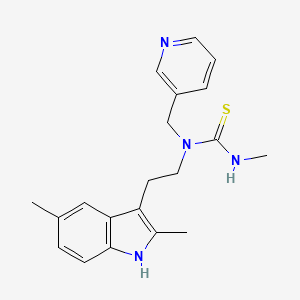

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2957491.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2957492.png)
